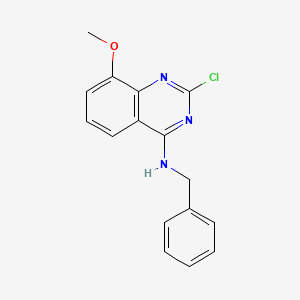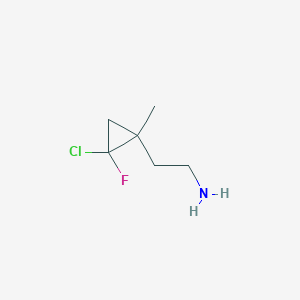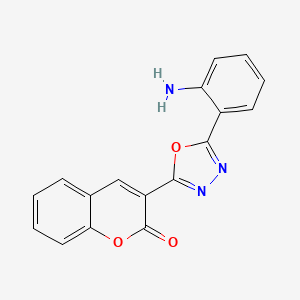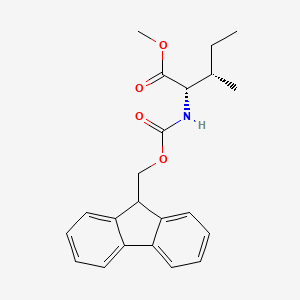
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-chloro-8-methoxyquinazolin-4-amine” is a chemical compound with the molecular formula C16H14ClN3O . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “N-benzyl-2-chloro-8-methoxyquinazolin-4-amine” involves substituting benzylamine for o-toluidine and using corresponding molar proportions . This process yields 2-chloro-8-methoxy-4-benzylaminoquinazoline with a melting point of 253-254°C .Molecular Structure Analysis
The InChI code for “N-benzyl-2-chloro-8-methoxyquinazolin-4-amine” is 1S/C16H14ClN3O/c1-21-13-9-5-8-12-14 (13)19-16 (17)20-15 (12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3, (H,18,19,20) .Physical And Chemical Properties Analysis
“N-benzyl-2-chloro-8-methoxyquinazolin-4-amine” is a solid compound with a molecular weight of 299.76 . The compound’s physicochemical properties such as the number of heavy atoms, aromatic heavy atoms, rotatable bonds, H-bond acceptors, and donors, as well as its molar refractivity, TPSA, and lipophilicity, have been calculated .Scientific Research Applications
Anticancer Potential
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine and its derivatives have been extensively studied for their anticancer properties. For instance, a study by Sirisoma et al. (2009) focused on 4-anilinoquinazolines, a class to which this compound belongs, identifying them as potent apoptosis inducers. Their research led to the discovery of a derivative with significant anticancer potential, particularly in breast cancer models, demonstrating its ability to penetrate the blood-brain barrier effectively (Sirisoma et al., 2009).
Antimicrobial and Antitumor Activities
Further research has explored the potential of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine derivatives in antimicrobial and antitumor activities. A study by Habib et al. (2013) synthesized novel quinazolinone derivatives, including this compound, and evaluated their antimicrobial properties. This exploration into the antimicrobial efficacy highlights the versatility of the compound in potential therapeutic applications (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, Yan and colleagues (2013) synthesized several derivatives and evaluated their antitumor activities, further demonstrating the compound's potential in oncological research (Yan, Huang, & Zhang, 2013).
Synthesis and Characterization
Significant efforts have also been made in the synthesis and characterization of this compound and its derivatives, aiming to improve their efficiency and efficacy in potential applications. For example, Wang et al. (2015) detailed the synthesis of a closely related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, providing valuable insights into the synthesis process and structural confirmation (Wang et al., 2015).
Radiopharmaceutical Development
Another promising area of research is the development of radiopharmaceuticals using derivatives of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine for tumor detection in PET imaging. Chen et al. (2012) synthesized and evaluated several 4-aminoquinazoline derivatives, including this compound, as potential PET imaging agents for tumor detection, showcasing its potential in diagnostic imaging (Chen et al., 2012).
Safety and Hazards
Mechanism of Action
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine is a quinazoline derivative. Quinazolines are a class of organic compounds that are often used in medicinal chemistry due to their diverse biological activities. They can act on a variety of targets, including enzymes, receptors, and ion channels, and can have antiviral, anticancer, anti-inflammatory, and other effects .
The benzyl group in N-benzyl-2-chloro-8-methoxyquinazolin-4-amine could potentially undergo various reactions, such as oxidation or substitution, depending on the conditions . The chloro and methoxy groups could also participate in reactions or interact with targets in the body.
The pharmacokinetics of N-benzyl-2-chloro-8-methoxyquinazolin-4-amine would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. Its bioavailability could be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXDBDOUVDSSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2608706.png)

![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B2608711.png)



![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)
